
7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Reduction: 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one.
科学研究应用
7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
7-Iodo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different chemical behaviors.
Uniqueness
The presence of the bromine atom in 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one makes it particularly useful for certain substitution reactions and enhances its potential as a pharmacophore in medicinal chemistry.
属性
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCUXUQKPHUZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Br)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)


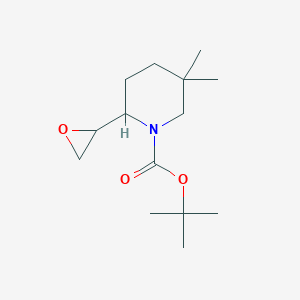
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)
![3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B2557414.png)
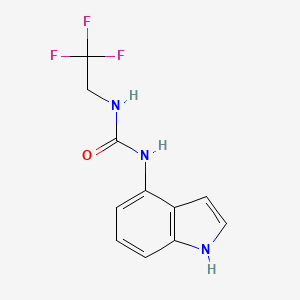
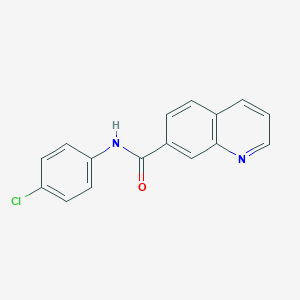

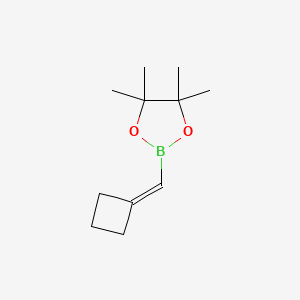
![N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide](/img/structure/B2557421.png)

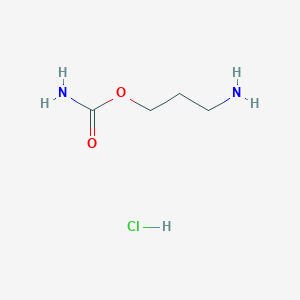
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2557425.png)
